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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

synthesis of N-protected sulfoximines utilizing rhodium catalysis. Sulfoximines are an

increasingly important structural motif in medicinal chemistry and drug discovery due to their

unique physicochemical properties, including their ability to act as hydrogen bond donors and

acceptors, their metabolic stability, and their capacity to introduce chirality at the sulfur atom.

Rhodium catalysis has emerged as a powerful and versatile tool for the synthesis of these

valuable compounds, offering a range of methodologies from direct imination of sulfoxides to

sophisticated C-H functionalization and asymmetric transformations.

Rhodium-Catalyzed Direct Imination of Sulfoxides
The direct imination of sulfoxides represents one of the most straightforward methods for the

synthesis of N-protected sulfoximines. This approach typically involves the reaction of a

sulfoxide with a nitrogen source in the presence of a rhodium catalyst. Carbamates are

commonly employed as the nitrogen source, leading directly to N-Boc, N-Cbz, or other

carbamate-protected sulfoximines. These protecting groups are advantageous due to their

stability in subsequent reactions and the availability of mild deprotection methods.

A key advantage of this method is the ability to directly install a protecting group on the nitrogen

atom, which is often crucial for further functionalization.[1][2] The reaction proceeds under mild
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conditions and demonstrates good functional group tolerance.[3]

Table 1: Rhodium-Catalyzed Synthesis of N-Boc Sulfoximines from Sulfoxides and tert-Butyl

Carbamate

Entry Sulfoxide Product
Catalyst
(mol%)

Yield (%) Reference

1
Thioanisole

oxide

S-Methyl-S-

phenyl-N-

(tert-

butoxycarbon

yl)sulfoximine

Rh₂(OAc)₄ (2) 98 [1]

2
Diphenyl

sulfoxide

S,S-Diphenyl-

N-(tert-

butoxycarbon

yl)sulfoximine

Rh₂(OAc)₄ (2) 85 [1]

3
Dibenzyl

sulfoxide

S,S-Dibenzyl-

N-(tert-

butoxycarbon

yl)sulfoximine

Rh₂(OAc)₄ (2) 75 [1]

4
Thietane 1-

oxide

1-(tert-

Butoxycarbon

ylimino)thieta

ne 1-oxide

Rh₂(OAc)₄ (2) 68 [1]

Experimental Protocol: General Procedure for the
Synthesis of N-Boc Sulfoximines[1]

To a stirred solution of the sulfoxide (1.0 mmol) in dichloromethane (DCM, 5 mL) is added

tert-butyl carbamate (1.5 mmol), iodobenzene diacetate (1.5 mmol), and magnesium oxide

(2.0 mmol).

Rhodium(II) acetate dimer (Rh₂(OAc)₄, 0.02 mmol) is then added, and the resulting mixture

is stirred at 40 °C.
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The reaction progress is monitored by thin-layer chromatography (TLC).

Upon completion (typically 8-16 hours), the reaction mixture is cooled to room temperature

and filtered through a pad of Celite.

The filtrate is concentrated under reduced pressure.

The crude product is purified by flash column chromatography on silica gel to afford the

desired N-Boc protected sulfoximine.

Rhodium-Catalyzed Asymmetric S-Alkylation of
Sulfenamides
A powerful strategy for the enantioselective synthesis of chiral sulfoximines involves the

rhodium-catalyzed asymmetric S-alkylation of sulfenamides with diazo compounds.[4][5] This

methodology allows for the creation of a stereogenic sulfur center with high enantioselectivity.

The resulting sulfilimines can be subsequently oxidized to the corresponding sulfoximines with

complete retention of stereochemistry. The use of chiral rhodium catalysts is crucial for

achieving high levels of asymmetric induction.

Table 2: Enantioselective Synthesis of Sulfilimines via Rhodium-Catalyzed S-Alkylation
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Entry
Sulfenam
ide

Diazo
Compoun
d

Catalyst Yield (%) e.r.
Referenc
e

1

N-

(Phenylthio

)phthalimid

e

Ethyl 2-

phenyldiaz

oacetate

Rh₂(R-p-

Ph-TPCP)₄
95 98:2 [4]

2

N-(4-

Bromophe

nylthio)pht

halimide

Ethyl 2-

phenyldiaz

oacetate

Rh₂(R-p-

Ph-TPCP)₄
92 97:3 [4]

3

N-

(Naphthale

n-2-

ylthio)phth

alimide

Ethyl 2-

phenyldiaz

oacetate

Rh₂(R-p-

Ph-TPCP)₄
96 98:2 [4]

4

N-

(Phenylthio

)phthalimid

e

Methyl 2-

(4-

chlorophen

yl)diazoace

tate

Rh₂(R-p-

Ph-TPCP)₄
93 96:4 [4]

Experimental Protocol: Asymmetric S-Alkylation of
Sulfenamides[4]

A solution of the sulfenamide (0.2 mmol) and the chiral rhodium catalyst (0.1-1 mol %) in a

suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is prepared in a reaction

vessel under an inert atmosphere.

A solution of the diazo compound (0.24 mmol) in the same solvent is added dropwise to the

reaction mixture at the specified temperature (e.g., 25 °C) over a period of time (e.g., 1

hour).

The reaction is stirred until the consumption of the starting material is observed by TLC.
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The solvent is removed under reduced pressure, and the residue is purified by flash column

chromatography to yield the enantioenriched sulfilimine.

The enantiomeric ratio (e.r.) is determined by chiral high-performance liquid chromatography

(HPLC).

The sulfilimine is then oxidized (e.g., using m-CPBA) to the corresponding sulfoximine.

Rhodium(III)-Catalyzed C-H Functionalization of
Sulfoximines
The sulfoximine moiety can act as an effective directing group in rhodium(III)-catalyzed C-H

activation and functionalization reactions.[6][7][8][9][10][11][12][13] This strategy enables the

synthesis of highly functionalized and polycyclic sulfoximine derivatives that would be

challenging to prepare using other methods. Common transformations include ortho-

halogenation, alkynylation, and annulation reactions to form benzothiazine structures.

Table 3: Rhodium(III)-Catalyzed C-H Functionalization of N-Acyl/Alkyl Sulfoximines
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Entry
Sulfoximi
ne
Substrate

Coupling
Partner

Product
Type

Catalyst Yield (%)
Referenc
e

1

N-Acetyl-

S,S-

diphenylsul

foximine

N-

Bromosucc

inimide

ortho-

Brominatio

n

[CpRhCl₂]₂ 85 [8][11]

2

N-Acetyl-

S,S-

diphenylsul

foximine

N-

Iodosuccini

mide

ortho-

Iodination
[CpRhCl₂]₂ 82 [8][11]

3

N-Methyl-

S,S-

diphenylsul

foximine

(Bromoeth

ynyl)triisopr

opylsilane

ortho-

Alkynylatio

n

[CpRhCl₂]₂ 89 [9]

4

S-Phenyl-

S-

methylsulfo

ximine

Diphenylac

etylene

Benzothiaz

ine
[CpRhCl₂]₂ 82 [10]

Experimental Protocol: ortho-Halogenation of N-
Acylsulfoximines[8][11]

To a screw-capped vial are added the N-acylsulfoximine (0.2 mmol), the halogen source (N-

bromosuccinimide or N-iodosuccinimide, 0.24 mmol), [Cp*RhCl₂]₂ (2.5 mol %), and silver

acetate (AgOAc, 20 mol %).

The vial is purged with argon, and 1,2-dichloroethane (1.0 mL) is added.

The reaction mixture is stirred at 80 °C for 12 hours.

After cooling to room temperature, the mixture is diluted with dichloromethane and filtered

through a pad of Celite.
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The filtrate is concentrated, and the residue is purified by column chromatography on silica

gel to afford the ortho-halogenated product.
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Caption: Catalytic cycle for the rhodium-catalyzed direct imination of sulfoxides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b086345#rhodium-catalyzed-synthesis-of-n-protected-
sulfoximines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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